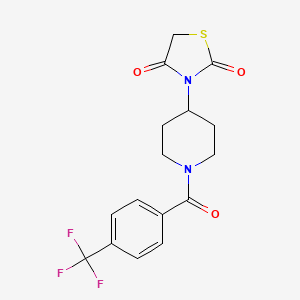![molecular formula C14H8ClFN2S2 B2370513 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-07-4](/img/structure/B2370513.png)
4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring are two phenyl rings, one of which has a chlorine atom attached (4-chlorophenyl) and the other has a fluorine atom attached (4-fluorophenyl). The sulfur atom of the thiadiazole ring is also bonded to the 4-fluorophenyl group, forming a sulfanyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiadiazole ring and the introduction of the chlorophenyl and fluorophenyl groups. One possible method could involve the reaction of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a thiadiazole-thiol intermediate. This intermediate could then be converted into a sulfonyl chloride, followed by nucleophilic attack by the amines to give the final compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the two phenyl rings. The chlorine and fluorine atoms would likely cause the molecule to be polar, and the sulfur atom could potentially participate in hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorine and fluorine atoms, as well as the sulfur atom. The chlorine and fluorine atoms are both electronegative, which could make the compound susceptible to nucleophilic attack. The sulfur atom could also potentially act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the chlorine and fluorine atoms, as well as the sulfur atom. The compound would likely be solid at room temperature, and its melting point would depend on the specific arrangement of the atoms in the molecule .Scientific Research Applications
Synthesis and Antimicrobial Agents
- A study described the synthesis of formazans from a Mannich base related to 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole, highlighting its moderate antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Antiviral Activity
- Another study synthesized derivatives of 4-(4-Chlorophenyl)-1,3,4-Thiadiazole, examining their potential anti-tobacco mosaic virus activity (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Structural Characterization
- Research was conducted on the structural characterization of isostructural compounds related to 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole, providing insights into their crystal structures (Kariuki, Abdel-Wahab, & El‑Hiti, 2021).
Synchrotron X-ray Powder Diffraction Studies
- The structure of analogs of 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole was determined using synchrotron X-ray powder diffraction, contributing to the understanding of their crystallographic properties (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).
Anti-HSV-1 and Cytotoxic Activities
- A study synthesized new pyrazole- and isoxazole-based heterocycles related to 4-(4-Chlorophenyl)-1,3,4-Thiadiazole, evaluating their potential anti-HSV-1 and cytotoxic activities (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Corrosion Inhibition
- Research on thiazole and thiadiazole derivatives, including those related to 4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole, has shown their effectiveness as corrosion inhibitors for iron, using quantum chemical and molecular dynamics simulation studies (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Synthesis and Characterization
- Synthesis and characterization studies have been conducted on various derivatives of 4-(4-Chlorophenyl)-1,3,4-Thiadiazole, contributing to the development of new chemical entities with potential applications in various fields (Saravanan, Namitharan, & Muthusubramanian, 2008).
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVHRUJUNBCSNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2370430.png)
![N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2370431.png)

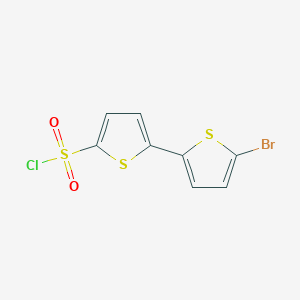
![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2370436.png)
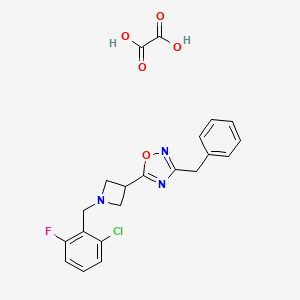
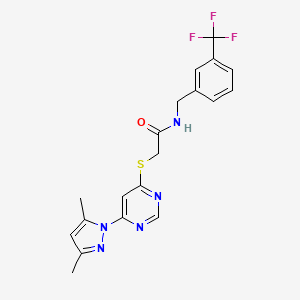

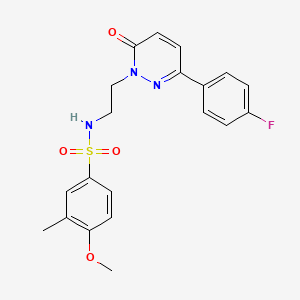
![Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide](/img/structure/B2370443.png)
![Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate](/img/structure/B2370444.png)


